molecular formula C20H16F3NO4 B12849232 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)azetidine-2-carboxylic acid

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)azetidine-2-carboxylic acid

Cat. No.: B12849232
M. Wt: 391.3 g/mol
InChI Key: CXRIMSULOZUBQK-UHFFFAOYSA-N
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Description

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)azetidine-2-carboxylic acid is a synthetic compound with a complex structure. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethyl group, and an azetidine ring. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)azetidine-2-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)azetidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Utilized in the synthesis of peptides and other biologically active molecules.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)azetidine-2-carboxylic acid involves its ability to interact with various molecular targets. The Fmoc group provides protection during synthesis, allowing for selective reactions at other sites. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid: Lacks the trifluoromethyl group, resulting in different reactivity and stability.

    1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methylazetidine-2-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties.

Uniqueness

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)azetidine-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in synthetic applications where these characteristics are desired .

Properties

Molecular Formula

C20H16F3NO4

Molecular Weight

391.3 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)azetidine-2-carboxylic acid

InChI

InChI=1S/C20H16F3NO4/c21-20(22,23)17-9-16(18(25)26)24(17)19(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,25,26)

InChI Key

CXRIMSULOZUBQK-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C1C(F)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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